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Introduction

The influenza virus hemagglutinin (HA) is a critical surface glycoprotein that mediates viral

entry into host cells and is a primary target for the host immune system. The HA (518-526)

peptide, with the sequence Ile-Tyr-Ser-Thr-Val-Ala-Ser-Ser-Leu (IYSTVASSL), represents an

immunodominant, H-2Kᵈ-restricted cytotoxic T lymphocyte (CTL) epitope in BALB/c mice.[1][2]

[3] This epitope is highly conserved and frequently used in preclinical influenza research to

evaluate the efficacy of novel vaccine candidates and immunotherapies. Its primary application

lies in the stimulation and quantification of HA-specific CD8+ T-cell responses, which are

crucial for clearing virally infected cells. These notes provide detailed protocols for the

experimental use of the HA (518-526) peptide in mouse models of influenza, aimed at

researchers in immunology and drug development.

Core Applications

Vaccine Efficacy Testing: Assessing the induction of cell-mediated immunity by novel

influenza vaccines.

Immunological Studies: Investigating the dynamics of CD8+ T-cell activation, memory

formation, and function during influenza infection.

Adjuvant Screening: Evaluating the capacity of different adjuvants to enhance T-cell

responses to influenza antigens.[4]
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Control Peptide: Serving as a non-related or control peptide in studies focusing on other

epitopes or B-cell responses.[5][6]

Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing the HA (518-526)

peptide to assess immune responses in mouse models.

Table 1: T-Cell Responses Following Immunization/Infection

Mouse
Model

Immunizati
on/Challeng
e Agent

Peptide/Ant
igen for
Restimulati
on

Assay Type
Measured
Outcome

Reference

BALB/c

MVA vectors

expressing

Nucleoprotein

(NP)

HA (518-526)

peptide (2

µg/ml)

ICS

Low IFN-γ

expression in

CD4+ and

CD8+ T-cells

[7][8]

BALB/c

Live

Attenuated

Influenza

Vaccine

(LAIV) VN04

(H5N1) ca

HA (518-526)

peptide
ICS

~0.8% of lung

CD8+ T-cells

are HA(518)-

specific at

day 8

[9]

BALB/c

Influenza A

H1N1 PR8

mRNA

vaccine

HA (518-526)

peptide (5

µg/ml)

ELISPOT

~1500 IFN-γ

Spot Forming

Cells / 4x10⁵

splenocytes

[10]

BALB/c

H5N1 Virus-

Like Particle

(VLP) + M8

Adjuvant (i.p.)

HA (518-526)

peptide (10

µg/ml)

ICS

No significant

cytokine

production by

CD8+ T-cells

[4][11]

Table 2: Pathogenicity and Efficacy of Recombinant Viruses
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Mouse Model Virus
Inoculum Dose
(PFU)

Key Finding Reference

BALB/c
PR8/NA-HA

(518-526)
5 x 10³

Reduced RSV

replication

compared to

PBS control, but

less than F-

specific virus.

[12]

BALB/c
PR8/NA-HA

(518-526)
10³ - 10⁴

Slightly more

pathogenic

(weight loss)

than PR8/NA-F

(85-93).

[12][13]

BALB/c

Recombinant

Vaccinia-KᵈHA

(518-526)

Not specified

Induced diabetes

in 1-week-old

InsHA transgenic

mice.

[14]

Experimental Workflow and Signaling
The following diagrams illustrate the typical experimental workflow for assessing T-cell

immunity using the HA (518-526) peptide and the underlying T-cell activation process.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://journals.asm.org/doi/10.1128/jvi.03019-12
https://journals.asm.org/doi/10.1128/jvi.03019-12
https://pmc.ncbi.nlm.nih.gov/articles/PMC3592148/
https://www.pnas.org/doi/10.1073/pnas.96.7.3854
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12422881?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vivo Phase

Ex Vivo Analysis

Data Interpretation

1. Immunization
(e.g., Vaccine, Virus)

2. Viral Challenge
(Optional, for protection studies)

3. Spleen/Lung Harvest

4. Splenocyte Stimulation
with HA (518-526) Peptide

5a. ELISPOT Assay 5b. Intracellular Staining
(Flow Cytometry)

6. Quantify T-Cell Response
(e.g., IFN-γ spots, % positive cells)

Click to download full resolution via product page

Caption: Experimental workflow for evaluating HA (518-526)-specific T-cell responses.
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Caption: TCR recognition of HA (518-526) peptide presented by MHC Class I on an APC.

Detailed Experimental Protocols
Protocol 1: Splenocyte Isolation and Stimulation
This protocol describes the preparation of a single-cell suspension from mouse spleens for

subsequent T-cell assays.

Materials:

70 µm cell strainers

RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics

ACK lysis buffer (Ammonium-Chloride-Potassium)

HA (518-526) peptide (lyophilized, reconstituted in DMSO or PBS)

Brefeldin A (for intracellular staining)
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Procedure:

Euthanize mice according to approved institutional guidelines.

Aseptically harvest spleens and place them in a petri dish containing 5 mL of RPMI medium.

Mechanically dissociate the spleens by forcing them through a 70 µm cell strainer using the

plunger of a 3 mL syringe.

Wash the strainer with an additional 10 mL of medium to collect the remaining cells.

Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.

Resuspend the pellet in 2 mL of ACK lysis buffer and incubate for 2 minutes at room

temperature to lyse red blood cells.

Neutralize the ACK buffer by adding 10 mL of RPMI medium.

Centrifuge again, discard the supernatant, and resuspend the cell pellet in 5 mL of complete

RPMI medium.

Count viable cells using a hemocytometer and trypan blue exclusion. Adjust cell

concentration as needed for the specific assay.

For stimulation, plate splenocytes in a 96-well plate and add HA (518-526) peptide to a final

concentration of 2-10 µg/mL.[7][11]

Incubate for the required period (e.g., 5 hours to 48 hours) at 37°C in a 5% CO₂ incubator.[5]

[15] For intracellular cytokine staining, add Brefeldin A (10 µg/ml) for the final 4-5 hours of

incubation to block cytokine secretion.[7]

Protocol 2: Intracellular Cytokine Staining (ICS) by Flow
Cytometry
This protocol is for identifying and quantifying HA (518-526)-specific T-cells based on their

production of intracellular cytokines like IFN-γ.

Materials:
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Stimulated splenocytes (from Protocol 1)

LIVE/DEAD fixable viability dye

Anti-mouse antibodies (e.g., CD3-PerCP, CD8-APC, CD4-APC-H7, IFN-γ-FITC)

FACS buffer (PBS + 2% FBS)

Permeabilization/Fixation buffer kit (e.g., Cytofix/Cytoperm)

Procedure:

After stimulation, harvest cells and wash with FACS buffer.

Stain for viability using a LIVE/DEAD dye according to the manufacturer's instructions.

Stain for surface markers by incubating cells with antibodies against CD3, CD4, and CD8 for

30 minutes at 4°C in the dark.[7]

Wash cells twice with FACS buffer.

Fix and permeabilize the cells using a commercial fixation/permeabilization buffer for 20

minutes at 4°C.

Wash cells with permeabilization buffer.

Stain for intracellular IFN-γ by incubating cells with an anti-IFN-γ antibody in permeabilization

buffer for 30 minutes at 4°C.[7]

Wash cells twice with permeabilization buffer and resuspend in FACS buffer.

Acquire data on a flow cytometer.

Analysis: Gate on live, single lymphocytes, then on CD3+ cells, followed by CD8+ T-cells.

Within the CD8+ population, quantify the percentage of cells positive for IFN-γ.

Protocol 3: Enzyme-Linked Immunosorbent Spot
(ELISPOT) Assay
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This protocol quantifies the number of IFN-γ-secreting cells in response to HA (518-526)

stimulation.

Materials:

96-well PVDF filter plates

Anti-mouse IFN-γ capture and detection antibodies

Stimulated splenocytes (from Protocol 1, without Brefeldin A)

Streptavidin-HRP or similar enzyme conjugate

AEC or BCIP/NBT substrate

Procedure:

Coat the 96-well filter plate with anti-mouse IFN-γ capture antibody overnight at 4°C.[5]

Wash the plate with sterile PBS and block with complete RPMI medium for 1-2 hours at

37°C.

Add 1x10⁶ to 4x10⁵ splenocytes per well.[5][10]

Add HA (518-526) peptide (or control peptides/mitogen) to the appropriate wells.

Incubate for 20-48 hours at 37°C in a 5% CO₂ incubator.[5][10]

Wash the plate extensively with PBS containing 0.05% Tween-20 (PBST).

Add the biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room

temperature.[5]

Wash the plate with PBST.

Add Streptavidin-HRP and incubate for 1 hour at room temperature.

Wash the plate again and add the substrate (e.g., AEC).[5]
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Monitor for spot development. Stop the reaction by washing with distilled water once spots

are clearly visible.

Air dry the plate and count the spots using an ELISPOT reader. The spots represent

individual IFN-γ-secreting cells.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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